molecular formula C7H9ClO B13714297 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde

2-Chloro-5-methyl-1-cyclopentenecarbaldehyde

Cat. No.: B13714297
M. Wt: 144.60 g/mol
InChI Key: UAMHQKRCORGDJJ-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-1-cyclopentenecarbaldehyde is a chemical compound with the molecular formula C7H9ClO. It is a cyclic aldehyde with a chlorine atom and a methyl group attached to the cyclopentene ring. This compound is known for its unique reactivity and stability, making it a valuable asset in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde typically involves the chlorination of 5-methyl-1-cyclopentene followed by the introduction of the aldehyde group. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions to introduce the chlorine atom. The subsequent oxidation step can be achieved using reagents like pyridinium chlorochromate (PCC) to form the aldehyde group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-1-cyclopentenecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products

Scientific Research Applications

2-Chloro-5-methyl-1-cyclopentenecarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can participate in substitution reactions, further modifying the compound’s interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-cyclopentenecarbaldehyde
  • 5-Methyl-1-cyclopentenecarbaldehyde
  • 2-Chloro-5-methyl-1-cyclohexanecarbaldehyde

Uniqueness

2-Chloro-5-methyl-1-cyclopentenecarbaldehyde is unique due to the presence of both a chlorine atom and a methyl group on the cyclopentene ring. This combination of functional groups imparts distinct reactivity and stability, making it a versatile compound in various chemical and biological applications .

Properties

Molecular Formula

C7H9ClO

Molecular Weight

144.60 g/mol

IUPAC Name

2-chloro-5-methylcyclopentene-1-carbaldehyde

InChI

InChI=1S/C7H9ClO/c1-5-2-3-7(8)6(5)4-9/h4-5H,2-3H2,1H3

InChI Key

UAMHQKRCORGDJJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=C1C=O)Cl

Origin of Product

United States

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